Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring and an ethyl ester group at the 3rd position. It is a brown solid with a molecular formula of C10H9IN2O2 and a molecular weight of 316.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the iodination of pyrazolo[1,5-a]pyridine derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,6-dibromopyrazolo[1,5-a]pyridine with terminal alkynes under palladium catalysis . The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.
Buchwald-Hartwig Amination: Involves palladium catalysts and amines.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield aryl-substituted derivatives, while Buchwald-Hartwig amination can produce amine-substituted derivatives .
Scientific Research Applications
Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with a methoxy group instead of an iodine atom.
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Contains a bromine atom and a methoxy group.
Pyrazolo[1,5-a]pyrimidine Derivatives: Share the pyrazolo[1,5-a] core but with different substituents and applications.
Uniqueness
Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and drug development .
Biological Activity
Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound's structure features a pyrazole ring fused with a pyridine moiety, which is known to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound can be characterized by the following chemical structure:
- Chemical Formula : C_10H_8N_2O_2I
- Molecular Weight : 304.08 g/mol
The presence of the iodine atom in the structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of specific kinases or enzymes involved in disease pathways.
Potential Targets
- Kinases : Many pyrazole derivatives are known to inhibit kinases that play crucial roles in cell signaling pathways.
- Receptors : The compound may also interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Biological Activity
Several studies have highlighted the biological activities associated with this compound:
-
Anticancer Activity :
- Research has shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibition of proliferation in breast and lung cancer cells.
- A study indicated that such compounds can induce apoptosis through the activation of caspase pathways .
- Antiviral Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
A collection of relevant studies provides insights into the biological activities of this compound:
Properties
Molecular Formula |
C10H9IN2O2 |
---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3 |
InChI Key |
UYNAUIMTCXCFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)I |
Origin of Product |
United States |
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